molecular formula C8H12N2O2 B1360052 1,2-Bis(2-cyanoethoxy)ethane CAS No. 3386-87-6

1,2-Bis(2-cyanoethoxy)ethane

Cat. No.: B1360052
CAS No.: 3386-87-6
M. Wt: 168.19 g/mol
InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N
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Description

1,2-Bis(2-cyanoethoxy)ethane: is an organic compound with the molecular formula C8H12N2O2. It is also known by other names such as ethylene glycol bis(2-cyanoethyl) ether and 3,3’-ethylenedioxy)dipropiononitrile . This compound is a colorless liquid with a distinct odor and is soluble in organic solvents like ethanol, ether, and dichloromethane, but only slightly soluble in water[2][2]. It is commonly used as an intermediate in organic synthesis and has applications in various industries, including the production of dyes and fragrances[2][2].

Biochemical Analysis

Biochemical Properties

1,2-Bis(2-cyanoethoxy)ethane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, influencing their activity and function. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes in gene expression can subsequently impact cellular metabolism, altering the production and utilization of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. These binding interactions can lead to changes in the conformation and activity of the target biomolecules. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that continuous exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. As the dosage increases, its impact on physiological processes becomes more pronounced. High doses of this compound have been associated with toxic effects, including cellular damage and organ dysfunction. Threshold effects have also been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves its conversion into intermediate compounds through enzymatic reactions. These intermediates can then undergo further transformations, leading to the production of metabolites that are either utilized in cellular processes or excreted from the body. The involvement of specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of this compound within tissues can also vary, with certain tissues exhibiting higher accumulation levels than others .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may contain specific sequences that target it to the mitochondria or the endoplasmic reticulum. Once localized, this compound can interact with local biomolecules, influencing their activity and function. These interactions can have significant implications for cellular processes, including energy production and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Bis(2-cyanoethoxy)ethane can be synthesized through the reaction of ethylene glycol with acrylonitrile. The process involves the following steps :

Industrial Production Methods:

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

1,2-Bis(2-cyanoethoxy)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethylene glycol bis(2-cyanoethyl) ether
  • 3,3’-Ethylenedioxy)dipropiononitrile
  • 1,2-Bis(β-cyanoethyloxy)ethane

Comparison:

1,2-Bis(2-cyanoethoxy)ethane is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties compared to similar compounds. Its ability to form stable intermediates and participate in a wide range of chemical reactions makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

3-[2-(2-cyanoethoxy)ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHRQKSLPFJQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044656
Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3386-87-6
Record name 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile]
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 1,2-Bis(2-cyanoethoxy)ethane
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Record name Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis-
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ETHYLENEDIOXY)DIPROPIONONITRILE
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Synthesis routes and methods I

Procedure details

To a 5 liter double walled (for water cooling) glass reactor with a bottom drain and stopcock was charged 930 grams (15 moles) of ethylene glycol and 45.6 grams of 40% aqueous KOH solution. Some 1620 grams (30.6 moles) of acrylonitrile (NC--CH=CH2) were then added dropwise with stirring at such a rate that the temperature was kept below 35° C. After the addition was completed the mixture was stirred an additional hour and then allowed to stand overnight. The mixture was then neutralized to a pH of 7 by the addition of 6 molar HCl. After washing with saturated NaCl solution three times, the product was separated from the aqueous layer, dried over CaCl2 and passed through an Al2O3 column to insure that all basic materials had been removed. The yield obtained was 90% of theoretical.
Quantity
930 g
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Synthesis routes and methods II

Procedure details

Small scale: Ethylene glycol (1 g, 16.1 mmol) was mixed with Triton B (40% in MeOH, 0.22 g, 0.53 mmol) and cooled in an ice-bath while acrylonitrile (1.71 g, 32.2 mmol) was added. The mixture was stirred at room temperature for 60 hours after which it was neutralized with 0.1 M HCl (0.6 cm3) and extracted with CH2Cl2 (80 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give 3,3′-(ethane-1,2-diylbis(oxy))dipropanenitrile (1.08 g, 39.9%) as a light colored oil, bp 150-170° C./20 Torr.
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1 g
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Synthesis routes and methods III

Procedure details

To a 2000 ml. flask fitted with a stirrer, reflux condensor and an additional funnel and immersed in an ice water bath was added 248 g. of ethylene glycol and 20 g. of 40% aqueous NaOH. The stirrer was started and the 424 g. of acrylonitrile was added from the funnel over a period of about 15 minutes. The temperature remained in the range of 25°-35° C. during the addition of the acrylonitrile. The stirring was continued for one additional hour after which 170 g. of the reaction mixture was withdrawn from the flask and neutralized by contacting with 70 g. of a sulfonic acid resin. The withdrawn mixture contained more than 95 wt. % of 3,3'-ethylenedioxy-bis(propionitrile), and essentially no acrylonitrile. This run was performed with gradual addition of acrylonitrile to produce the 3,3'-ethylenedioxy-bis(propionitrile) for use in the subsequent run with rapid addition of acrylonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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